molecular formula C11H14ClNO B172635 3-(4-Chlorophenyl)piperidin-3-ol CAS No. 121751-79-9

3-(4-Chlorophenyl)piperidin-3-ol

Cat. No. B172635
CAS RN: 121751-79-9
M. Wt: 211.69 g/mol
InChI Key: XYQUPAHDQDEJAO-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)piperidin-3-ol” is a chemical compound with the CAS Number: 173447-88-6 . It has a molecular weight of 248.15 . It is a powder in physical form .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenyl)piperidin-3-ol” consists of a piperidine bound to a phenyl group .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Physical And Chemical Properties Analysis

The compound “3-(4-Chlorophenyl)piperidin-3-ol” is a powder in physical form . It has a molecular weight of 248.15 .

Scientific Research Applications

Antagonist for Human H3 Receptor

Compounds with a substituted 4-piperidinol core, which is structurally similar to “3-(4-Chlorophenyl)piperidin-3-ol”, have been identified as potent antagonists of the human H3 receptor . This application is significant in the development of drugs targeting sleep disorders, obesity, and cognitive impairments.

Synthesis of IP Receptor Agonists

“3-(4-Chlorophenyl)piperidin-3-ol” can be utilized in the synthesis of selective IP (prostacyclin, PGI2) receptor agonists . These agonists are crucial for treating pulmonary arterial hypertension and preventing thrombosis.

Copper-Catalyzed Arylation Studies

The compound is a candidate for copper-catalyzed N- versus O-arylation studies . This research is pivotal for creating complex organic molecules that can serve as pharmaceuticals or in material science.

Antioxidant Properties

Piperidine derivatives exhibit powerful antioxidant action due to their capability of hindering free radicals . “3-(4-Chlorophenyl)piperidin-3-ol” could be explored for its antioxidant properties, contributing to the prevention of oxidative stress-related diseases.

Safety and Hazards

The compound “3-(4-Chlorophenyl)piperidin-3-ol” has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 .

Future Directions

Piperidine derivatives are being utilized in different therapeutic applications . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

3-(4-chlorophenyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11/h2-5,13-14H,1,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQUPAHDQDEJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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